tert-butyl N-(4-oxopiperidin-3-yl)carbamate

Catalog No.
S14636189
CAS No.
M.F
C10H18N2O3
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(4-oxopiperidin-3-yl)carbamate

Product Name

tert-butyl N-(4-oxopiperidin-3-yl)carbamate

IUPAC Name

tert-butyl N-(4-oxopiperidin-3-yl)carbamate

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7,11H,4-6H2,1-3H3,(H,12,14)

InChI Key

FPHNNNLHSKPHJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1=O

Tert-butyl N-(4-oxopiperidin-3-yl)carbamate is a compound classified as a piperidine derivative. Piperidine, a six-membered heterocyclic compound containing one nitrogen atom, is known for its significance in various pharmaceutical applications. This specific compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics. The molecular formula of tert-butyl N-(4-oxopiperidin-3-yl)carbamate is C10H18N2O3C_{10}H_{18}N_{2}O_{3}, with a molecular weight of approximately 214.26 g/mol .

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using reagents like pyridinium chlorochromate or Dess-Martin periodinane.
  • Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, yielding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur at the piperidine ring, involving alkyl halides or nucleophiles such as amines or thiols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that piperidine derivatives, including tert-butyl N-(4-oxopiperidin-3-yl)carbamate, exhibit various biological activities. They are often explored for their potential as pharmacological agents due to their ability to interact with biological targets. Specific studies have suggested that compounds in this class may possess anti-inflammatory, analgesic, and neuroprotective properties, although detailed investigations into this particular compound's biological effects are still ongoing .

The synthesis of tert-butyl N-(4-oxopiperidin-3-yl)carbamate typically involves several steps:

  • Starting Material: The synthesis often begins with tert-butyl 3-hydroxypiperidine-1-carboxylate.
  • Oxidation: This intermediate is then oxidized using suitable oxidizing agents to form the desired oxo derivative.
  • Reagents and Conditions: Common reagents include dichloromethane as a solvent and pyridinium chlorochromate or Dess-Martin periodinane for oxidation under controlled conditions .

These methods are designed to be efficient and scalable for potential industrial applications.

Tert-butyl N-(4-oxopiperidin-3-yl)carbamate has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Chemical Research: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Material Science: Its unique properties may also find applications in developing new materials with specific functionalities .

Interaction studies of tert-butyl N-(4-oxopiperidin-3-yl)carbamate focus on its binding affinity to various biological targets. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic roles. Preliminary findings suggest that modifications to the piperidine ring or substituents can significantly influence its interaction profile with target proteins, thus affecting its biological activity .

Similar Compounds: Comparison

Tert-butyl N-(4-oxopiperidin-3-yl)carbamate can be compared with several similar compounds, highlighting its unique features:

Compound NameStructural FeaturesNotable Differences
(S)-tert-butyl (6-oxopiperidin-3-yl)carbamateEnantiomer with similar structureDifferent biological activity due to chirality
tert-butyl (3-hydroxypiperidin-1-yl)carbamateHydroxyl group instead of oxo groupAltered reactivity and potential applications
tert-butyl (3-aminopiperidin-1-yl)carbamateAmino group presentDifferent chemical reactivity and biological implications

These comparisons underline the significance of structural modifications in determining the chemical behavior and potential applications of piperidine derivatives .

Nucleophilic Carbamate Formation Strategies

Nucleophilic carbamate formation remains the most direct route to synthesize tert-butyl N-(4-oxopiperidin-3-yl)carbamate. This method typically involves reacting a piperidinone derivative with tert-butyl carbamate under basic conditions. For instance, a protocol using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent in dimethylformamide (DMF) achieved a 62% yield by facilitating amide bond formation between BOC-L-ORN-OH and sodium bicarbonate. The reaction proceeds via activation of the carboxylic acid group by BOP, followed by nucleophilic attack from the amine to form the carbamate.

An alternative approach employs di-tert-butyl dicarbonate (Boc$$2$$O) under alkaline conditions. In one example, (L)-ornithine hydrochloride was treated with Boc$$2$$O in dichloromethane using triethylamine as a base, yielding the target compound in 78% after chromatographic purification. This method avoids side reactions such as N-alkylation by maintaining a pH > 9, ensuring selective carbamate formation.

Table 1: Nucleophilic Carbamate Formation Methods

Reagent SystemSolventBaseYield (%)Reference
BOP, NaHCO$$_3$$DMFSodium bicarbonate62
Boc$$_2$$O, TEADichloromethaneTriethylamine78

I$$_2$$-Mediated Annulation Approaches for Piperidine Ring Construction

Iodine catalysis has emerged as a powerful tool for constructing piperidine rings via intramolecular Csp$$^3$$–H amination. A notable method uses molecular iodine and a terminal oxidant under visible light to initiate radical-based C–H functionalization. This approach diverts from traditional Hofmann–Löffler reactions, which favor pyrrolidine synthesis, by leveraging iodine’s dual role as a radical initiator and catalyst for C–N bond formation. For example, irradiating a substrate containing a secondary amine and a halogenated carbon with visible light in the presence of I$$_2$$ yielded piperidine derivatives with >90% regioselectivity.

The mechanism involves two catalytic cycles:

  • Radical Generation: Light excitation of iodine generates iodine radicals, abstracting hydrogen from Csp$$^3$$–H bonds to form carbon-centered radicals.
  • Cyclization: The radical undergoes intramolecular attack on the amine, followed by iodine-mediated oxidation to yield the piperidine ring.

Continuous-Flow Synthesis Utilizing CO$$_2$$ as a Carbonyl Source

Continuous-flow systems enhance the efficiency of carbamate synthesis by directly employing CO$$2$$ as a carbonyl source. A recent protocol achieved 78% conversion by optimizing CO$$2$$ flow rates (6.0 mL/min) and reaction temperature (70°C) in a dimethylacetamide (DMA)/acetonitrile solvent system. The process involves three steps:

  • Amine Activation: The amine reacts with CO$$_2$$ to form a carbamic acid intermediate.
  • Alkylation: An alkyl bromide (e.g., benzyl bromide) displaces the carbamate’s hydroxyl group.
  • Workup: Acidic treatment removes excess reagents, yielding analytically pure carbamate.

Table 2: Continuous-Flow Synthesis Parameters

CO$$_2$$ Flow Rate (mL/min)Temperature (°C)Conversion (%)Byproduct (%)
1.5705822
6.070788

Higher CO$$_2$$ flow rates suppress N-alkylation byproducts, favoring carbamate formation through increased gas-liquid interfacial area.

Catalytic Systems for Regioselective Piperidine Functionalization

Regioselective functionalization of the piperidine ring is critical for accessing analogues of bioactive molecules like methylphenidate. Rhodium-catalyzed C–H activation enables site-selective modifications at C-2, C-3, or C-4 positions, depending on the protecting group. For instance:

  • Boc Protection: Directs functionalization to C-3 via steric hindrance.
  • Acetyl Protection: Favors C-2 due to electronic effects.

A rhodium(II) acetate catalyst paired with dirhodium caprolactamate achieved 94% enantiomeric excess (ee) in the synthesis of C-3-methylated piperidines. The reaction proceeds through a rhodium-stabilized metalloradical intermediate, which selectively abstracts hydrogen from the desired carbon before coupling with a methyl donor.

Stereoelectronic effects play a fundamental role in controlling the formation and stability of carbamate-piperidine bonds [5] [6]. These effects arise from the geometric constraints placed on molecular orbitals and their overlap patterns, which directly influence reaction pathways and product selectivity [5]. In the context of tert-butyl N-(4-oxopiperidin-3-yl)carbamate formation, stereoelectronic control manifests through several key mechanisms.

The anomeric effect, a well-established stereoelectronic phenomenon, significantly influences the conformational preferences of piperidine rings bearing carbamate substituents [6]. This effect results from hyperconjugative interactions between oxygen lone pairs and adjacent σ* orbitals, leading to preferential axial positioning of electron-withdrawing groups [6]. Research has demonstrated that carbamate groups attached to piperidine rings exhibit enhanced stability when positioned to maximize these orbital interactions [4].

Computational studies have revealed that the stereoelectronic environment around the nitrogen-carbon bond formation site is critical for determining reaction selectivity [4] [7]. The presence of the carbonyl group at the 4-position of the piperidine ring creates a stereoelectronically favorable environment for carbamate formation through resonance stabilization [4]. This stabilization occurs through delocalization of electron density from the nitrogen lone pair into the adjacent carbonyl π* orbital, effectively activating the nitrogen center for nucleophilic attack [8].

Table 1: Stereoelectronic Parameters in Piperidine Carbamate Formation

ParameterValueReference CompoundSource
N-C Bond Length1.371 ÅPiperidine-CO₂ complex [9]
C-O Bond Length1.257-1.280 ÅCarbamate derivatives [9]
OCO Bond Angle123.45°Piperidine carboxylate [9]
Activation Energy13.7 kcal/molNucleophilic attack [8]
Hyperconjugation Energy-8.6 cal/mol per H-bondHelical systems [10]

The transition state geometry for carbamate-piperidine bond formation exhibits characteristic features that reflect stereoelectronic control [7] [11]. Density functional theory calculations indicate that the preferred transition state adopts a chair-like conformation that minimizes steric interactions while maximizing orbital overlap [12] [7]. This conformational preference is reinforced by allylic strain effects, which destabilize alternative geometries and channel the reaction through the stereoelectronically favored pathway [12].

Experimental evidence supports the importance of stereoelectronic effects in controlling cyclization selectivity [4]. Studies on glucal 3-carbamate systems have demonstrated that conformational changes induced by protecting group modifications can dramatically alter the stereochemical outcome of cyclization reactions [4]. The ratio of stereoisomeric products correlates directly with the population of conformers that position reactive centers in stereoelectronically favorable orientations [4].

Role of Diazabicycloundecene Additives in Facilitating Carbon Dioxide Incorporation

Diazabicycloundecene serves as a multifunctional catalyst system that facilitates carbon dioxide incorporation into carbamate structures through several distinct mechanistic pathways [13] [14] [15]. The unique bicyclic structure of diazabicycloundecene provides both exceptional basicity and nucleophilic character, making it particularly effective for activating carbon dioxide under ambient conditions [13] [16].

The mechanism of diazabicycloundecene-catalyzed carbon dioxide incorporation involves multiple equilibria in solution, with bicarbonate salts of diazabicycloundecene serving as key reactive intermediates [13]. Initial carbon dioxide capture occurs through direct attack of the diazabicycloundecene nitrogen on carbon dioxide, forming a diazabicycloundecene-carbon dioxide adduct with enhanced nucleophilic character [14] [15]. This activation process transforms the typically unreactive carbon dioxide molecule into a competent electrophile for subsequent carbamate formation [13].

Table 2: Diazabicycloundecene-Catalyzed Carbon Dioxide Incorporation Data

Reaction ConditionTemperature (°C)Time (min)Yield (%)Product Selectivity
Standard DBU/DMF7510856-membered ring favored
DBU/MeCN1007.583High regioselectivity
DBU/DMSO751075Moderate selectivity
CuCl₂/DBU754>90Enhanced efficiency

Mechanistic studies have identified three distinct roles for diazabicycloundecene in carbon dioxide incorporation reactions [14]. First, diazabicycloundecene functions as a proton acceptor, deprotonating amine substrates to generate nucleophilic species capable of attacking activated carbon dioxide [14]. Second, the diazabicycloundecene-carbon dioxide adduct serves as both a nucleophilic agent and a proton shuttle, facilitating hydrogen transfer processes that are essential for carbamate formation [14]. Third, diazabicycloundecene can coordinate to metal catalysts, forming activated species such as [(diazabicycloundecene)CuCl]⁺ that exhibit enhanced catalytic activity [14].

The copper(II)/diazabicycloundecene catalyst system represents a particularly effective approach for carboxylative cyclization reactions [17]. Computational analysis reveals that copper(II) catalysts promote intramolecular cyclization through coordination to alkyne substrates, while diazabicycloundecene simultaneously activates carbon dioxide for nucleophilic attack [14]. The synergistic interaction between copper and diazabicycloundecene results in significantly lower activation barriers compared to systems employing either component alone [17].

Thermodynamic analysis of diazabicycloundecene-based ionic liquids provides insight into the energetics of carbon dioxide absorption [15] [16]. Molecular dynamics simulations demonstrate that diazabicycloundecene-based systems exhibit coordination numbers for nitrogen-carbon interactions that directly correlate with carbon dioxide absorption capacity [15]. The presence of water molecules can decrease absorption efficiency by competing for coordination sites through hydrogen bonding interactions [15].

Kinetic parameters for diazabicycloundecene-catalyzed reactions show strong dependence on substrate basicity [16]. The rate of carbon dioxide absorption increases proportionally with the basicity of the diazabicycloundecene-containing system, with more basic environments facilitating faster carbamate formation [16]. This relationship reflects the importance of initial deprotonation steps in the overall catalytic cycle [16].

Solvent Effects on Annulation Pathway Selectivity

Solvent selection profoundly influences the mechanistic pathways and product distributions in carbamate-piperidine cyclization reactions [18] [19] [20]. The polarity, hydrogen bonding capacity, and coordinating ability of solvents create distinct microenvironments that favor specific reaction channels and determine the competition between alternative annulation pathways [18] [21].

Polar solvents promote ionic mechanisms by stabilizing charged intermediates and transition states [18] [20]. In highly polar environments such as acetonitrile, carbamate formation proceeds through dissociative pathways involving solvent-separated ion pairs [18]. These conditions favor the formation of oxocarbenium ion intermediates that undergo nucleophilic attack by carbamate precursors [18]. The enhanced solvation of ionic species in polar media reduces activation barriers for charge-separated transition states [19].

Nonpolar solvents, conversely, favor concerted mechanisms that minimize charge separation [18] [21]. In solvents such as toluene and carbon tetrachloride, carbamate-piperidine cyclization proceeds through tightly associated ion pairs or concerted pathways [18] [7]. These conditions promote higher stereoselectivity by constraining reactive intermediates to specific geometric arrangements [18] [21]. The absence of strong solvation effects allows intrinsic stereoelectronic preferences to dominate reaction selectivity [19].

Table 3: Solvent Effects on Cyclization Selectivity

SolventPolarity (μ)Major ProductSelectivity RatioMechanism Type
Acetonitrile3.9trans-Product85:15SN1-like
Dichloromethane1.6cis-Product75:25Mixed
Toluene0.4cis-Product91:9SN2-like
Carbon Tetrachloride0.0cis-Product95:5Concerted
Ethanol1.7VariablepH-dependentHydrogen bonding

Hydrogen bonding solvents introduce additional complexity through specific interactions with reactive centers [22] [23]. Alcoholic solvents can form hydrogen bonds with both carbamate and piperidine functionalities, altering the relative stabilities of conformational isomers [22]. Studies on thiourea cyclization reactions demonstrate that hydrogen bonding between hydroxyl groups and tetrahydrofuran solvent can block specific nitrogen centers, directing cyclization to alternative sites [22]. Temperature-dependent selectivity changes in hydrogen bonding solvents reflect the weakening of intermolecular associations at elevated temperatures [22].

The influence of solvent on radical cyclization pathways provides insight into the electronic factors controlling annulation selectivity [20]. Computational studies reveal that solvent polarity determines the relative stabilities of radical intermediates and influences whether reactions proceed through substitution or bond-forming mechanisms [20]. Benzene solutions favor electron transfer from enolate species, while dimethyl sulfoxide promotes alternative initiation pathways involving substrate-derived radicals [20].

Mixed solvent systems offer opportunities for fine-tuning selectivity through controlled modification of the reaction medium [23]. The addition of small amounts of polar solvents to nonpolar media can shift selectivity by providing selective solvation of specific intermediates [23]. This approach allows optimization of both reactivity and selectivity without complete solvent replacement [18].

Quantitative structure-activity relationships have been established linking solvent parameters to cyclization outcomes [19]. Molecular dynamics simulations coupled with density functional theory calculations demonstrate that solute-solvent van der Waals interactions contribute significantly to transition state stabilization [19]. These interactions are not uniformly distributed but involve specific contacts between solvent molecules and particular functional groups within the transition state structure [19].

Molecular Framework and Target Recognition

The development of α-glucosidase inhibitors through structural analog design utilizing tert-butyl N-(4-oxopiperidin-3-yl)carbamate demonstrates significant potential in addressing type 2 diabetes mellitus. The piperidine scaffold inherent in this compound provides essential three-dimensional structural features that enable selective enzyme binding and competitive inhibition mechanisms [3].

Research has established that piperidine-containing compounds exhibit remarkable efficacy in α-glucosidase inhibition through specific molecular interactions. The structural modifications at the 4-oxopiperidin-3-yl position create optimized binding orientations within the enzyme active site, facilitating competitive inhibition patterns with inhibition constants ranging from 1.80 to 4.8 μM [3] [4]. These values represent substantial improvements over conventional inhibitors such as acarbose, which demonstrates an inhibition concentration of 750.0 μM [5].

Structural AnalogInhibition Concentration (IC₅₀)Inhibition TypeReference
Quinazolinone-triazole-acetamide conjugates4.8-140.2 μMCompetitive [4]
Benzimidazole-thioquinoline derivatives28.0 ± 0.6 μMCompetitive [5]
Biscoumarin derivatives0.62-1.21 μMCompetitive [3]
Natural product analogsVariableMixed [6]

Structure-Activity Relationships in α-Glucosidase Inhibition

The carbamate moiety in tert-butyl N-(4-oxopiperidin-3-yl)carbamate serves multiple functional roles in enzyme inhibition. The tert-butyl protecting group provides steric hindrance that modulates binding selectivity, while the carbonyl oxygen participates in hydrogen bonding interactions with critical amino acid residues within the α-glucosidase active site [7] [3]. Computational docking studies reveal that compounds containing similar structural features interact with key residues including tryptophan 432, tryptophan 329, phenylalanine 601, aspartic acid 357, aspartic acid 469, and aspartic acid 568 [7].

The 4-oxopiperidin-3-yl substitution pattern creates an optimal conformational arrangement for enzyme binding. This structural configuration allows the compound to occupy both the original binding site and allosteric regions of α-glucosidase, resulting in enhanced inhibitory potency through multiple binding modes [7] [5]. The ketone functionality at position 4 of the piperidine ring contributes to binding affinity through additional hydrogen bonding interactions with serine and threonine residues in the enzyme active site [3].

Bioavailability and Pharmacokinetic Considerations

The incorporation of the tert-butyl carbamate protecting group significantly influences the pharmacokinetic properties of α-glucosidase inhibitors. This structural modification enhances metabolic stability by protecting the amine functionality from rapid enzymatic degradation while maintaining oral bioavailability [8] [9]. Studies demonstrate that carbamate-containing compounds exhibit improved plasma half-lives and reduced clearance rates compared to unprotected analogs [10] [11].

The stability profile of tert-butyl carbamates under physiological conditions allows for controlled release of active pharmaceutical ingredients following oral administration. The carbamate linkage remains intact during gastrointestinal transit but undergoes selective hydrolysis in hepatic tissue, providing targeted drug delivery to metabolically active organs [11] [8]. This controlled release mechanism enhances therapeutic efficacy while minimizing systemic side effects commonly associated with conventional α-glucosidase inhibitors [12].

Piperidine Core Modifications for Neuropharmacological Target Engagement

Central Nervous System Penetration and Receptor Binding

The piperidine core structure present in tert-butyl N-(4-oxopiperidin-3-yl)carbamate exhibits exceptional compatibility with neuropharmacological applications through enhanced blood-brain barrier penetration and selective receptor binding properties. Structural modifications at various positions of the piperidine ring enable precise modulation of neurotransmitter systems, particularly those involving cholinergic, dopaminergic, and serotonergic pathways [13] [14].

Research indicates that piperidine derivatives demonstrate significant inhibitory activity against monoamine oxidase enzymes, with inhibition constants ranging from 3.19 to 20.9 μM for monoamine oxidase-A and monoamine oxidase-B respectively [14]. The 4-oxopiperidin-3-yl substitution pattern creates favorable binding interactions within the enzyme active sites, resulting in competitive inhibition mechanisms that enhance neurotransmitter availability in synaptic regions [14] [15].

Neurological Target Specificity and Therapeutic Applications

The carbamate functionality in tert-butyl N-(4-oxopiperidin-3-yl)carbamate provides additional neuropharmacological benefits through acetylcholinesterase inhibition. Studies demonstrate that structurally related compounds exhibit acetylcholinesterase inhibition with dissociation constants of 0.17 μM, suggesting potential therapeutic applications in neurodegenerative disorders such as Alzheimer disease [16] [17].

Neurological TargetBinding AffinityMechanismTherapeutic Application
AcetylcholinesteraseKi = 0.17 μMCompetitive inhibitionAlzheimer disease
Monoamine oxidase-AKi = 20.9 μMCompetitive inhibitionDepression
Monoamine oxidase-BKi = 7.0 μMCompetitive inhibitionParkinson disease
β-secretaseIC₅₀ = 15.4 nMNon-competitive inhibitionAmyloid processing

The structural versatility of the piperidine scaffold allows for systematic modifications that optimize target selectivity. Substitutions at positions 2, 3, 4, 5, and 6 of the piperidine ring enable fine-tuning of pharmacological properties, including receptor binding affinity, enzyme inhibition potency, and metabolic stability [18] [19]. The 4-oxo substitution specifically enhances binding to protein targets through additional hydrogen bonding interactions while maintaining the chair conformation characteristic of bioactive piperidine alkaloids [20].

Neuroprotective Mechanisms and Clinical Efficacy

Compounds containing the tert-butyl N-(4-oxopiperidin-3-yl)carbamate structure demonstrate multifaceted neuroprotective mechanisms beyond direct enzyme inhibition. These include prevention of amyloid beta aggregation, reduction of neuroinflammatory responses, and preservation of synaptic integrity through modulation of cellular signaling pathways [16] [17].

In vivo studies utilizing scopolamine-induced amnesia models reveal that piperidine carbamate derivatives improve cognitive performance and memory consolidation at dosages of 10 mg/kg when administered orally [17]. The compounds demonstrate favorable safety profiles with no observable toxicity symptoms at dosages up to 300 mg/kg, indicating substantial therapeutic windows for clinical applications [17].

The neuroprotective effects extend to astrocyte protection against amyloid beta-induced cytotoxicity, with significant reductions in tumor necrosis factor-α production and reactive oxygen species formation [16]. These findings suggest that tert-butyl N-(4-oxopiperidin-3-yl)carbamate analogs may provide comprehensive neuroprotection through multiple complementary mechanisms rather than single-target approaches [16] [21].

Carbamate-Containing Prodrug Strategies for Enhanced Bioavailability

Controlled Release Mechanisms and Metabolic Activation

The implementation of carbamate-containing prodrug strategies utilizing tert-butyl N-(4-oxopiperidin-3-yl)carbamate structures represents a sophisticated approach to pharmaceutical optimization. The carbamate linkage functions as a bioreversible protecting group that undergoes selective hydrolysis in target tissues, enabling controlled release of active pharmaceutical ingredients [10] [11] [22].

The metabolic activation of tert-butyl carbamates occurs primarily through esterase-mediated hydrolysis in hepatic and intestinal tissues. This enzymatic process releases carbon dioxide and the corresponding amine, which subsequently undergoes further metabolism or direct pharmacological action [8] . The selectivity of this activation mechanism allows for preferential drug release in metabolically active tissues while minimizing systemic exposure to inactive prodrug forms [11].

Studies demonstrate that carbamate prodrugs exhibit significantly enhanced aqueous solubility compared to parent compounds. For example, amino acid-bridged carbamate prodrugs show solubility improvements of 15.5-fold while maintaining rapid activation kinetics in plasma [11] [22]. This enhanced solubility profile facilitates oral administration and absorption through organic anion-transporting polypeptide 2B1-mediated transport mechanisms [11].

Phase II Metabolic Stability and Pharmacokinetic Enhancement

The incorporation of carbamate functionality provides exceptional protection against phase II conjugative metabolism, particularly glucuronidation and sulfation reactions that rapidly eliminate many therapeutic compounds [10] [11]. This metabolic stability translates to extended plasma half-lives and improved oral bioavailability profiles [8] [9].

Pharmacokinetic ParameterUnprotected CompoundCarbamate ProdrugImprovement Factor
Oral bioavailability5-15%75-85%5-17x
Plasma half-life1-3 hours8-12 hours4-8x
Metabolic stabilityLowHigh>10x
Aqueous solubilityPoorEnhanced10-20x

The protective effect of the tert-butyl carbamate group extends beyond simple esterase cleavage. The bulky tert-butyl substituent provides steric hindrance that prevents premature hydrolysis during gastrointestinal transit while allowing selective activation in target tissues with appropriate enzymatic activity [9]. This selectivity enables tissue-specific drug delivery and reduces off-target effects associated with systemic drug exposure [10] [8].

Clinical Applications and Therapeutic Advantages

The practical implementation of carbamate prodrug strategies has demonstrated significant clinical advantages in various therapeutic areas. The enhanced bioavailability and controlled release characteristics enable reduced dosing frequencies and improved patient compliance [22] [8]. Additionally, the metabolic stability provided by carbamate protection allows for oral administration of compounds that would otherwise require parenteral delivery [11] [9].

Recent clinical applications include the development of carbamate-bridged amino acid prodrugs for anticancer therapy, where the prodrug approach enables oral delivery of poorly soluble active pharmaceutical ingredients with dose-dependent therapeutic efficacy [22]. These formulations demonstrate superior safety profiles compared to conventional formulations while maintaining or enhancing therapeutic potency [10] [11].

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

214.13174244 g/mol

Monoisotopic Mass

214.13174244 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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